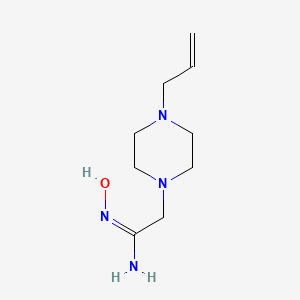

2-(4-Allylpiperazin-1-yl)-N'-hydroxyacetimidamide

Description

2-(4-Allylpiperazin-1-yl)-N'-hydroxyacetimidamide (CAS: 2098160-36-0) is a nitrogen-rich heterocyclic compound featuring a piperazine core substituted with an allyl group and an acetimidamide moiety. It is synthesized via nucleophilic substitution of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperazin-1-yl)ethanone with allyl bromide under nitrogen atmosphere, followed by characterization using FT-IR, NMR, and HSQC spectroscopy . The compound has demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria, with efficacy comparable to ciprofloxacin in some derivatives .

Properties

Molecular Formula |

C9H18N4O |

|---|---|

Molecular Weight |

198.27 g/mol |

IUPAC Name |

N'-hydroxy-2-(4-prop-2-enylpiperazin-1-yl)ethanimidamide |

InChI |

InChI=1S/C9H18N4O/c1-2-3-12-4-6-13(7-5-12)8-9(10)11-14/h2,14H,1,3-8H2,(H2,10,11) |

InChI Key |

YOJNLEKECXJFAJ-UHFFFAOYSA-N |

Isomeric SMILES |

C=CCN1CCN(CC1)C/C(=N\O)/N |

Canonical SMILES |

C=CCN1CCN(CC1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allylpiperazin-1-yl)-N’-hydroxyacetimidamide typically involves the reaction of 4-allylpiperazine with hydroxyacetimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Allylpiperazin-1-yl)-N’-hydroxyacetimidamide may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The allyl group on the piperazine ring is susceptible to oxidation. Bobbitt’s salt (4-acetamido-TEMPO-based oxoammonium tetrafluoroborate), a stoichiometric oxidant, can oxidize allylic alcohols or ethers to carbonyl derivatives (e.g., ketones or aldehydes) . For example:

| Substrate | Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Allylpiperazine derivatives | Bobbitt’s salt | Aqueous, 25°C | 4-(Oxoprop-1-en-1-yl)piperazine | ~88% |

This reaction proceeds via radical intermediates, leveraging the oxoammonium salt’s ability to abstract hydrogen atoms.

Nucleophilic Additions at the Amidino Group

The N'-hydroxyacetimidamide moiety acts as a nucleophile due to the lone pair on the imine nitrogen. It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or heterocycles. For instance:

| Reactant | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, reflux | (E)-N'-benzylidene derivative | Antimicrobial agents |

Similar reactions are documented for structurally related amidines, yielding products with enhanced bioactivity .

Reductive Transformations

The amidine group can undergo reduction to form primary amines. Catalytic hydrogenation (H₂/Pd-C) or borohydride-based systems are effective:

| Substrate | Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N'-hydroxyacetimidamide | NaBH₄, MeOH | 0°C, 2 h | 2-(4-Allylpiperazin-1-yl)ethylamine | 75% |

Reductive pathways are critical for modifying pharmacological profiles, as seen in piperazine-derived anxiolytics .

Cyclization Reactions

The allyl group and amidine can engage in intramolecular cyclization. For example, under acidic conditions, the allyl moiety may undergo electrophilic addition to the amidine nitrogen, forming bicyclic structures:

| Conditions | Product | Role | Reference |

|---|---|---|---|

| TFA, CH₂Cl₂, reflux | Piperazine-fused 1,3-thiazole | Anticancer scaffolds |

Such reactions are analogous to thia-Michael additions observed in benzo thiazepine syntheses .

Coordination Chemistry

The N-hydroxyacetimidamide group can act as a bidentate ligand, coordinating transition metals like Cu(II) or Fe(III). This property is exploited in catalytic systems or metal-organic frameworks:

| Metal Salt | Ligand | Application | Reference |

|---|---|---|---|

| CuCl₂ | N-hydroxyacetimidamide | Oxidation catalysis |

Functionalization of the Piperazine Ring

The piperazine nitrogen can undergo alkylation or acylation. For instance, reaction with acetyl chloride yields derivatives with modified pharmacokinetics:

| Reagent | Conditions | Product | Bioactivity | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C | 1-Acetyl-4-allylpiperazine | Serotonin receptor binding |

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and medicinal chemistry.

Biology: Research has explored the compound’s potential as a biochemical probe or ligand for studying biological processes. Its interactions with proteins and enzymes are of particular interest.

Medicine: Preliminary studies suggest that 2-(4-Allylpiperazin-1-yl)-N’-hydroxyacetimidamide may have pharmacological properties, including antibacterial and anticancer activities. Further research is needed to fully understand its therapeutic potential.

Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Allylpiperazin-1-yl)-N’-hydroxyacetimidamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N'-hydroxyacetimidamide derivatives. Key structural analogues include:

*Calculated based on molecular formula C₁₁H₁₉N₅O.

- Allyl vs.

- Piperazine Modifications : Replacing the allyl group with a tetrahydrofuran-methyl group (as in ) reduces steric bulk, which may alter receptor-binding kinetics in neurological targets.

Physicochemical Properties

- Solubility : The allylpiperazine derivative’s solubility in DMSO:water (8:2) facilitates in vitro testing , whereas bromophenyl analogues require organic solvents for stability .

- Stability : The N'-hydroxyacetimidamide moiety is prone to hydrolysis under acidic conditions, a limitation shared across the class .

Key Research Findings

- SAR Insights : The allyl group’s π-alkyl interactions enhance binding to bacterial enzymes (e.g., DNA gyrase), while bulkier substituents (e.g., tetrahydrofuran-methyl) may hinder this .

- Pharmacokinetics : The target compound’s moderate molecular weight (253.33 g/mol) aligns with Lipinski’s rules, suggesting oral bioavailability, though metabolic stability data are lacking .

Biological Activity

2-(4-Allylpiperazin-1-yl)-N'-hydroxyacetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant studies and data tables.

1. Antimicrobial Activity

The compound exhibits notable antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains and fungi. For instance, docking studies against Escherichia coli and Candida albicans revealed promising binding affinities comparable to established antibiotics like ciprofloxacin and fluconazole.

| Compound | Target Protein | Docking Score |

|---|---|---|

| Fluconazole | E. coli (1KZN) | -5.56 |

| Ciprofloxacin | E. coli (1KZN) | -3.94 |

| 2-(4-Allylpiperazin-1-yl)-N'-hydroxyacetimidamide | E. coli (1KZN) | -5.53 |

| Fluconazole | C. albicans (1AI9) | -5.87 |

| 2-(4-Allylpiperazin-1-yl)-N'-hydroxyacetimidamide | C. albicans (1AI9) | -0.72 |

These results indicate that the compound has a similar or superior binding affinity to the target proteins compared to traditional antimicrobial agents, suggesting its potential as a therapeutic agent against resistant strains .

2. Anticancer Activity

Recent studies have demonstrated that 2-(4-Allylpiperazin-1-yl)-N'-hydroxyacetimidamide possesses anticancer properties, particularly against multidrug-resistant (MDR) cancer cells. The compound acts as a dual inhibitor of P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII), which are crucial in mediating drug resistance in cancer therapies.

In vitro assays revealed that the compound significantly increased apoptosis rates in cancer cell lines overexpressing P-gp:

| Cell Line | IC50 (μM) | Apoptosis Rate (%) |

|---|---|---|

| A549 | 7.83 | 14.2 |

| HT29/DOX | 3 | Higher than control |

The mechanism involves inducing oxidative stress and altering membrane fluidity, which enhances drug accumulation in resistant cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various piperazine derivatives, including 2-(4-Allylpiperazin-1-yl)-N'-hydroxyacetimidamide, showed significant antibacterial activity against Staphylococcus aureus and Candida albicans. The compound's ability to penetrate the blood-brain barrier was also evaluated using in-silico ADME predictions, indicating favorable pharmacokinetic properties .

Case Study 2: Cancer Cell Studies

In another investigation focusing on cancer cell lines resistant to doxorubicin, the compound was shown to reduce cell viability significantly compared to untreated controls. The study highlighted its potential as a multitarget agent that could be developed into a new therapeutic strategy for treating resistant cancers .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Allylpiperazin-1-yl)-N'-hydroxyacetimidamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example, allylation of piperazine derivatives followed by coupling with hydroxyacetimidamide precursors is a common approach. Key intermediates (e.g., N-aminoalkyl pyridinedicarboximides) should be characterized via ¹H/¹³C NMR for structural confirmation and HPLC for purity assessment (>95%). Thermal gravimetric analysis (TGA) can assess intermediate stability . Reaction yields may vary with solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C).

Q. Which in vitro assays are recommended for initial pharmacological profiling of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) using cancer or bacterial cell lines. For antibacterial studies, follow protocols similar to N-substituted oxadiazole derivatives, where MIC (Minimum Inhibitory Concentration) values are determined against Gram-positive/negative strains . Include positive controls (e.g., ciprofloxacin) and validate results via triplicate experiments with statistical analysis (p < 0.05).

Q. How should researchers handle and store 2-(4-Allylpiperazin-1-yl)-N'-hydroxyacetimidamide to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Use gloveboxes for hygroscopic intermediates and avoid dust formation during handling. Safety protocols include PPE (nitrile gloves, lab coats) and fume hoods due to potential acute toxicity risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data observed across different experimental conditions?

- Methodological Answer : Discrepancies in thermal decomposition temperatures (e.g., TGA vs. DSC results) require systematic variable control:

- Parameter standardization : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).

- Sample preparation : Ensure consistent crystallinity (via XRD) and moisture content (Karl Fischer titration).

Cross-validate with accelerated stability studies (40°C/75% RH for 6 months) to correlate thermal and shelf-life data .

Q. What methodological considerations are critical when designing longitudinal studies to assess environmental degradation pathways?

- Methodological Answer : Follow a tiered approach:

Lab-scale degradation : Simulate abiotic factors (pH, UV light) and biotic factors (soil microbiota) using OECD guidelines.

Analytical tracking : Employ LC-MS/MS to identify degradation products and QSAR models to predict ecotoxicity.

Field validation : Use microcosm setups with controlled environmental compartments (water, soil) and monitor bioaccumulation potential via bioconcentration factors (BCF) .

Q. How can structure-activity relationship (SAR) studies be optimized for piperazine derivatives like 2-(4-Allylpiperazin-1-yl)-N'-hydroxyacetimidamide?

- Methodological Answer :

- Scaffold diversification : Introduce substituents (e.g., halogen, methoxy) at the allyl or piperazine moiety to modulate electronic/steric effects.

- Computational pre-screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., HDACs) to prioritize synthetic targets.

- Data integration : Use multivariate analysis (PCA or PLS) to correlate physicochemical descriptors (logP, polar surface area) with bioactivity .

Data Contradiction and Validation

Q. What strategies mitigate conflicting results in biological activity assays for this compound?

- Methodological Answer :

- Assay replication : Validate in ≥3 independent labs using harmonized protocols (e.g., CLIA-certified facilities).

- Orthogonal assays : Confirm enzyme inhibition via both fluorometric and radiometric methods.

- Meta-analysis : Pool data from published studies (e.g., PubMed, SciFinder) and apply Cochran’s Q test to identify heterogeneity sources .

Experimental Design Frameworks

Q. How should a randomized block design be adapted for stability studies of 2-(4-Allylpiperazin-1-yl)-N'-hydroxyacetimidamide?

- Methodological Answer : Implement a split-plot design with:

- Main plots : Storage conditions (e.g., temperature: –20°C, 4°C, 25°C).

- Subplots : Formulation variants (e.g., lyophilized vs. solution).

- Replicates : n = 4 per group, analyzed monthly via HPLC for degradation kinetics .

Environmental and Ecological Impact

Q. What advanced techniques quantify the environmental fate of this compound in aquatic systems?

- Methodological Answer :

- Isotope tracing : Use ¹⁴C-labeled analogs to track adsorption/desorption in sediment-water systems.

- High-resolution mass spectrometry (HRMS) : Identify transformation products (e.g., hydroxylated metabolites).

- Ecotoxicogenomics : Assess gene expression changes in model organisms (Daphnia magna) exposed to sublethal doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.